molecular formula C24H19N5O2 B2609729 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899738-38-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Cat. No.: B2609729
CAS No.: 899738-38-6
M. Wt: 409.449
InChI Key: CHGASFKXFFZGDD-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR signaling. Due to this mechanism, it is a valuable pharmacological tool for researching B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activity is a key driver of pathology. Its research utility extends to in vitro and in vivo models for dissecting the specific contributions of BTK to immune cell signaling and for evaluating the potential efficacy of BTK-targeted therapeutic strategies. Studies have shown that targeting BTK can induce apoptosis and inhibit proliferation in malignant B-cells, providing a compelling rationale for its use in preclinical oncology research. For a detailed overview of BTK's role in signaling, see the resource from NCBI . Furthermore, the structural class of this inhibitor aligns with other well-characterized covalent kinase inhibitors, as discussed in research on kinase inhibitor design (Journal of Medicinal Chemistry) .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-15-10-11-18(12-16(15)2)29-22-21(13-26-29)24(31)28(14-25-22)27-23(30)20-9-5-7-17-6-3-4-8-19(17)20/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGASFKXFFZGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's structural features, synthesis methods, biological activities, and potential therapeutic applications.

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 2-position with a naphthamide group . This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₃
Molecular Weight353.4 g/mol
CAS Number899737-97-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents may include oxidizing agents and specific solvents that optimize yield and selectivity. The synthesis pathway generally follows these steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
  • Introduction of the 3,4-dimethylphenyl group via electrophilic aromatic substitution.
  • Coupling with naphthamide to achieve the final structure.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Antimicrobial Effects : The structural characteristics may contribute to antimicrobial activity against various pathogens.
  • Anti-inflammatory Potential : The presence of functional groups allows for modulation of inflammatory pathways.

The mechanisms by which this compound exerts its biological effects typically involve:

  • Kinase Inhibition : The pyrazolo and benzamide moieties are known to interact with kinases, potentially leading to altered signaling pathways associated with cell growth and inflammation .
  • Receptor Modulation : Interaction with specific receptors may also play a role in its therapeutic effects.

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class. For instance:

  • Antitumor Activity : A derivative demonstrated selective inhibition of PI3K pathways in cancer cells, suggesting potential for targeted cancer therapy .
  • Antimicrobial Studies : Compounds exhibiting structural similarity showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In vitro studies indicated that certain derivatives reduced inflammatory cytokine production in macrophages .

Comparison with Similar Compounds

3,4-Dimethylphenyl vs. Other Aromatic Groups

  • Compound 3h (from ): Contains a 2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl group. The ethoxy and piperazinyl substituents improve solubility and metabolic stability compared to the target compound’s 3,4-dimethylphenyl group, which prioritizes hydrophobic interactions .
  • Imatinib: Uses a methylpiperazine moiety for solubility but lacks the fused pyrazolo-pyrimidinone core.

1-Naphthamide vs. Acrylamide or Other Amides

  • Compound 3h: Includes an acrylamide group, a Michael acceptor capable of forming covalent bonds with cysteine residues (e.g., in EGFR inhibitors like osimertinib). The target compound’s 1-naphthamide group, in contrast, likely engages in non-covalent interactions.

Data Table: Key Structural and Hypothesized Properties

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Solubility Potential Targets
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4-Dimethylphenyl, 1-naphthamide ~430 (estimated) Low (logP ~3.5) Kinases (e.g., JAK2, BTK)
Compound 3h Imidazo[1,2-a]pyrimidinone 2-Ethoxy-4-(4-methylpiperazin-1-yl)phenyl ~520 (reported) Moderate (logP ~2.8) EGFR, HER2
Sildenafil Pyrazolo[3,4-d]pyrimidinone Sulfonyl, propylpiperazine 474.5 Moderate PDE5

Research Findings and Mechanistic Insights

  • Kinase Selectivity : The 1-naphthamide group’s bulkiness may restrict the target compound to kinases with larger hydrophobic pockets (e.g., Bruton’s tyrosine kinase, BTK), whereas smaller substituents (e.g., acrylamide in 3h) favor targets like EGFR .
  • Covalent vs. Non-Covalent Binding: Unlike acrylamide-bearing analogues (e.g., 3h or osimertinib), the target compound likely acts via reversible inhibition, reducing off-target toxicity risks but requiring higher potency.

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